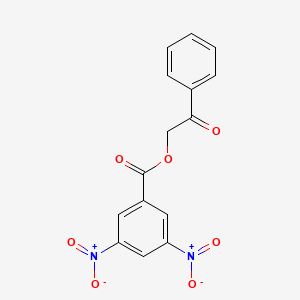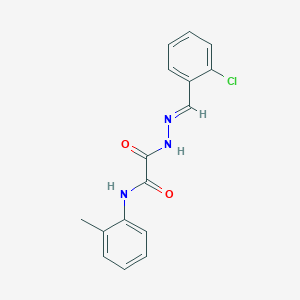![molecular formula C13H8I2N2O3 B15015740 2,4-Diiodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol](/img/structure/B15015740.png)
2,4-Diiodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diiodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds. The presence of iodine and nitro groups in its structure contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diiodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol typically involves the reaction between 4-nitroaniline and 2,4-diiodosalicylaldehyde in an ethanol solution. The mixture is refluxed for several hours to facilitate the formation of the Schiff base. After the reaction is complete, the product is filtered and purified using recrystallization techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Diiodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The imine group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amine group.
Reduction: Formation of secondary amines from the imine group.
Substitution: Introduction of new functional groups in place of iodine atoms.
Scientific Research Applications
2,4-Diiodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2,4-Diiodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The imine group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diiodo-6-[(E)-[(4-methoxyphenyl)imino]methyl]phenol
- 2,4-Diiodo-6-[(E)-[(4-methylphenyl)imino]methyl]phenol
- 2,4-Dichloro-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol
Uniqueness
2,4-Diiodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol is unique due to the presence of both iodine and nitro groups, which impart distinct reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H8I2N2O3 |
|---|---|
Molecular Weight |
494.02 g/mol |
IUPAC Name |
2,4-diiodo-6-[(4-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H8I2N2O3/c14-9-5-8(13(18)12(15)6-9)7-16-10-1-3-11(4-2-10)17(19)20/h1-7,18H |
InChI Key |
MQPIEKIYEIBZKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)I)I)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(3-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B15015666.png)
![4,5-b']Dithiophene](/img/structure/B15015671.png)

![4-[2,5-Dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]phenyl acetate](/img/structure/B15015679.png)
![N-(3-bromophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B15015698.png)
![Benzaldehyde, 4-dimethylamino-, [3-[4-(2-hydroxyethyl)-1-piperazinyl]-6-nitrophenyl]hydrazone](/img/structure/B15015706.png)
![(3Z)-5-ethyl-3-{[methyl(phenyl)amino]methylene}thiophen-2(3H)-one](/img/structure/B15015713.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015725.png)
![4-bromo-N-{(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B15015737.png)

![(1E)-1-[1-(4-chlorophenyl)ethylidene]-2-(naphthalen-1-yl)hydrazine](/img/structure/B15015753.png)
![N',N''-[benzene-1,4-diyldi(E)methylylidene]bis[2-(2-bromo-4-chlorophenoxy)acetohydrazide]](/img/structure/B15015754.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B15015761.png)

